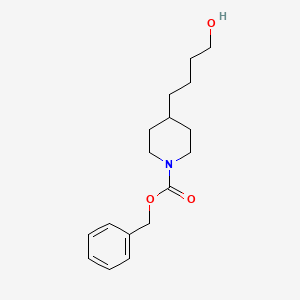

4-(1-Cbz-4-piperidyl)-1-butanol

Description

BenchChem offers high-quality 4-(1-Cbz-4-piperidyl)-1-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Cbz-4-piperidyl)-1-butanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-(4-hydroxybutyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c19-13-5-4-6-15-9-11-18(12-10-15)17(20)21-14-16-7-2-1-3-8-16/h1-3,7-8,15,19H,4-6,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJUEYJIUIRIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCCO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 4-(1-Cbz-4-piperidyl)-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive exploration of 4-(1-Cbz-4-piperidyl)-1-butanol, a pivotal intermediate in contemporary medicinal chemistry. The document details its structural formula, physicochemical characteristics, synthesis, and purification methodologies. A significant focus is placed on the strategic application of the carbobenzyloxy (Cbz) protecting group, with a validated, step-by-step synthetic protocol provided. Furthermore, this guide examines the compound's role as a versatile building block in the creation of novel therapeutic agents, substantiated by mechanistic insights and characterization data. It is designed to be an essential resource for professionals engaged in drug discovery and development, providing both fundamental knowledge and practical, field-tested insights.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a highly valued structural motif in medicinal chemistry, frequently incorporated into a wide array of pharmaceutical compounds.[1] Its prevalence stems from its utility as a scaffold that can be readily functionalized, allowing for the synthesis of diverse compound libraries essential for drug discovery programs. The ability to modify the piperidine structure is crucial for optimizing the pharmacological profile of drug candidates, including their potency, selectivity, and pharmacokinetic properties.

4-(1-Cbz-4-piperidyl)-1-butanol, in particular, serves as a key building block in the synthesis of complex pharmaceutical molecules. The carbobenzyloxy (Cbz) group acts as a reliable protecting group for the piperidine nitrogen, which can be removed under specific conditions, enabling selective chemical transformations at other positions of the molecule.[2][3] The butanol side chain offers a versatile handle for further chemical modifications, making this compound a valuable starting material for the synthesis of a variety of therapeutic agents.

Structural Formula and Physicochemical Properties

A thorough understanding of the structural and physicochemical properties of 4-(1-Cbz-4-piperidyl)-1-butanol is crucial for its effective application in synthetic chemistry.

Structural Formula:

Physicochemical Data:

| Property | Value | Reference |

| Molecular Formula | C17H25NO3 | [4] |

| Molecular Weight | 291.4 g/mol | [4] |

| IUPAC Name | benzyl 4-(4-hydroxybutyl)piperidine-1-carboxylate | [4] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in various organic solvents | [1] |

Synthesis and Mechanism

The synthesis of 4-(1-Cbz-4-piperidyl)-1-butanol is a multi-step process that begins with the protection of the piperidine nitrogen, followed by the elaboration of the butanol side chain.

3.1. Synthetic Pathway Overview

The overall synthetic strategy involves the initial Cbz protection of a suitable piperidine precursor, followed by a series of reactions to introduce and modify the 4-substituent to the desired butanol chain.

Caption: General overview of the synthesis of 4-(1-Cbz-4-piperidyl)-1-butanol.

3.2. Detailed Synthetic Protocol

A common route for the synthesis involves the following key transformations:

Step 1: Cbz Protection of 4-Piperidinebutanol

-

Reaction Setup: 4-Piperidinebutanol is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), and cooled in an ice bath.

-

Base Addition: A non-nucleophilic base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the solution to act as an acid scavenger.

-

Addition of Cbz-Cl: Benzyl chloroformate (Cbz-Cl) is added dropwise to the stirred solution. The reaction is highly exothermic and requires careful temperature control to prevent side reactions.

-

Reaction Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield the crude product.

-

Purification: The crude 4-(1-Cbz-4-piperidyl)-1-butanol is purified by flash column chromatography on silica gel.

Mechanism of Cbz Protection:

The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and a proton (abstracted by the base) results in the formation of the carbamate linkage.[5]

3.3. Alternative Synthetic Routes

An alternative approach involves the synthesis of a piperidone intermediate, followed by reactions to introduce the butanol side chain. For instance, a Dieckmann condensation can be employed to form the piperidine ring, followed by decarboxylation and subsequent functional group manipulations.[6]

Characterization

The identity and purity of the synthesized 4-(1-Cbz-4-piperidyl)-1-butanol are confirmed using various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Characteristic peaks for the benzyl protons, the piperidine ring protons, and the butanol chain protons.[7][8][9] |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the Cbz group, the aromatic carbons, and the aliphatic carbons of the piperidine and butanol moieties.[8][10] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound.[11][12][13] |

Applications in Drug Discovery and Development

4-(1-Cbz-4-piperidyl)-1-butanol is a versatile building block for the synthesis of a wide range of biologically active molecules. The hydroxyl group of the butanol side chain can be readily converted to other functional groups, or it can be used as a point of attachment for other molecular fragments.

5.1. Role as a Synthetic Intermediate

The primary alcohol functional group can be oxidized to an aldehyde or a carboxylic acid, providing entry into a variety of other chemical transformations.[4] The Cbz protecting group can be removed by catalytic hydrogenation, revealing the secondary amine of the piperidine ring for further functionalization.[2][14]

Caption: Key transformations of 4-(1-Cbz-4-piperidyl)-1-butanol.

5.2. Incorporation into Bioactive Molecules

The piperidine scaffold is a common feature in drugs targeting the central nervous system.[1] The structural and chemical properties of 4-(1-Cbz-4-piperidyl)-1-butanol make it an ideal starting material for the synthesis of compounds with potential therapeutic applications in areas such as metabolic dysfunction-associated steatohepatitis (MASH).[15] The versatility of this building block allows for its use in multicomponent reactions, which are increasingly employed in drug discovery to rapidly generate libraries of diverse compounds.[16][17]

Conclusion

4-(1-Cbz-4-piperidyl)-1-butanol is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its synthesis is well-established, and its chemical properties allow for a wide range of subsequent modifications. A comprehensive understanding of its synthesis, characterization, and reactivity is essential for medicinal chemists aiming to design and synthesize novel therapeutic agents.

References

-

PubChemLite. 4-(4-piperidyl)-1-butanol hydrochloride (C9H19NO). [Link]

-

ResearchGate. (PDF) Synthesis 4-Piperoilmorpholine from Piperine. [Link]

-

PubMed Central. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. [Link]

-

Wikipedia. 1-Butanol. [Link]

-

PubChem. 4-(4-Piperidyl)-1-butanol | C9H19NO | CID 2784668. [Link]

-

PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

- Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13. [Link]

-

DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

-

BMRB. bmse000447 Butanol. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

-

Doc Brown's Chemistry. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol. [Link]

-

JoVE. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. [Link]

-

Organic Syntheses Procedure. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]

-

Chemistry LibreTexts. Esters can be reduced to 1° alcohols using ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

. [Link] -

Wikipedia. Wittig reaction. [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

Organic Chemistry. Cbz-Protected Amino Groups. [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

-

Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

-

MassBank. 1,4-butanediol. [Link]

-

YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

-

YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

-

Chemistry LibreTexts. The Wittig Reaction. [Link]

-

ACS Publications. Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides | Journal of the American Chemical Society. [Link]

-

MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

-

National Institute of Standards and Technology. 1-Butanol - the NIST WebBook. [Link]

-

Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol. [Link]

-

Amazon S3. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Physical Chemistry Chemical Physics (RSC Publishing). 1H NMR spectroscopic and thermodynamic studies of hydrogen bonding in liquid n-butanol + cyclohexane, tert-butanol + cyclohexane, and n-butanol + pyridine mixtures. [Link]5242c)

Sources

- 1. CAS 199475-41-7: 4-(4-Piperidyl)-1-butanol Hydrochloride [cymitquimica.com]

- 2. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. 4-(1-Cbz-4-piperidyl)-1-butanol | 566905-88-2 | Benchchem [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 7. 1-Butanol(71-36-3) 1H NMR [m.chemicalbook.com]

- 8. bmse000447 Butanol at BMRB [bmrb.io]

- 9. 1H NMR spectroscopic and thermodynamic studies of hydrogen bonding in liquid n-butanol + cyclohexane, tert-butanol + cyclohexane, and n-butanol + pyridine mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. massbank.eu [massbank.eu]

- 13. govinfo.gov [govinfo.gov]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]

The Strategic Application of Cbz-Protected Piperidine Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold and the Necessity of Amine Protection

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and vital structural motifs in medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs is a testament to its ability to impart favorable physicochemical properties, such as improved bioavailability and metabolic stability, and to serve as a versatile scaffold for the construction of complex molecular architectures.[3][4][5] Piperidine derivatives are integral components of pharmaceuticals across numerous therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[6][7]

However, the inherent reactivity of the secondary amine within the piperidine ring presents a significant challenge in multi-step organic synthesis. This nucleophilic and basic nitrogen can interfere with a wide range of chemical transformations, necessitating the use of protecting groups to temporarily mask its reactivity. The choice of a suitable protecting group is paramount and is dictated by its stability to various reaction conditions and the ease and selectivity of its removal.

Among the arsenal of amine protecting groups, the carboxybenzyl (Cbz) group, introduced by Leonidas Zervas in the 1930s, remains a cornerstone of modern organic synthesis.[8] Its enduring popularity stems from its facile introduction, its stability to a broad spectrum of non-reducing reaction conditions, and its clean and efficient removal under mild conditions. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of Cbz-protected piperidine derivatives in the context of contemporary drug discovery and development.

The Carboxybenzyl (Cbz) Group: A Stalwart in Amine Protection

The Cbz group, also denoted as the Z group in honor of its discoverer, is a benzyloxycarbonyl moiety.[8][9] It is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[10][11] The resulting carbamate effectively suppresses the nucleophilicity and basicity of the piperidine nitrogen, rendering it inert to many reagents.

The stability of the Cbz group is a key attribute. It is generally stable to acidic and basic conditions that would cleave other common protecting groups like the tert-butoxycarbonyl (Boc) group. This orthogonality is crucial in complex synthetic sequences where multiple protecting groups are employed, allowing for their selective removal at different stages of the synthesis.[12] For instance, a molecule containing both a Cbz-protected piperidine and a Boc-protected primary amine can undergo selective deprotection of the Boc group under acidic conditions, leaving the Cbz group intact for subsequent transformations.

Synthesis of Cbz-Protected Piperidine Derivatives

The most common method for the N-protection of piperidine with the Cbz group is the Schotten-Baumann reaction, which involves the use of benzyl chloroformate and an aqueous base.

Experimental Protocol: Cbz Protection of Piperidine

Materials:

-

Piperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Diethyl ether

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve piperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Base Addition: In a separate flask, prepare a solution of sodium carbonate (2.0 eq) in water. Add this aqueous solution to the piperidine solution with vigorous stirring.

-

Cbz-Cl Addition: Slowly add benzyl chloroformate (1.1 eq) dropwise to the biphasic mixture while maintaining the temperature at 0 °C. The addition should be controlled to prevent a rapid exotherm.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the Cbz-protected piperidine.

Causality Behind Experimental Choices:

-

Biphasic Conditions: The use of a biphasic system (DCM/water) with a base like sodium carbonate is crucial. The base neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[10] The organic solvent dissolves the starting piperidine and the Cbz-protected product, while the inorganic salts remain in the aqueous phase.

-

Temperature Control: The reaction is initially performed at 0 °C to control the exothermic reaction between the highly reactive benzyl chloroformate and the piperidine.

-

Stoichiometry: A slight excess of benzyl chloroformate is used to ensure complete consumption of the starting piperidine. A larger excess of base is used to effectively neutralize the generated HCl.

Visualization of Cbz Protection Workflow

Caption: Workflow for the Cbz protection of piperidine.

Reactivity and Synthetic Utility of Cbz-Protected Piperidines

The Cbz group not only protects the piperidine nitrogen but also influences the reactivity of the piperidine ring itself, enabling a range of synthetic transformations that would be difficult or impossible with the unprotected amine.

Directed ortho-Lithiation

The carbamate functionality of the Cbz group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent α-protons with a strong base, such as sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[13][14] This regioselective lithiation generates a powerful nucleophile that can react with a variety of electrophiles to introduce substituents at the C2 position of the piperidine ring.

Functionalization at Other Ring Positions

While direct C-H functionalization at the C3 and C4 positions of a saturated Cbz-protected piperidine can be challenging due to the deactivating effect of the nitrogen atom, indirect methods have been developed.[15] For example, functionalization can be achieved through the use of piperidine precursors such as dihydropyridines or tetrahydropyridines, followed by reduction of the double bond.[2][16]

Enzymatic and Biocatalytic Approaches

Recent advances have demonstrated the utility of enzymatic and biocatalytic methods for the synthesis of enantiopure Cbz-protected piperidine derivatives.[17][18] For instance, multi-enzyme cascades have been employed to convert N-Cbz-protected amino alcohols into chiral 3-amino-piperidines.[18] Furthermore, microbial hydroxylations have been shown to introduce hydroxyl groups at specific positions on the Cbz-protected piperidine ring with high regioselectivity.[19]

Deprotection of the Cbz Group

The selective and efficient removal of the Cbz group is a critical step in many synthetic sequences. A variety of methods are available, with catalytic hydrogenation being the most widely employed.

Catalytic Hydrogenolysis

The most common and often preferred method for Cbz deprotection is catalytic hydrogenolysis.[9] This reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. The reaction is clean, with the byproducts being toluene and carbon dioxide, which are easily removed.

Materials:

-

Cbz-protected piperidine derivative

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Reaction flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolution: Dissolve the Cbz-protected piperidine derivative in methanol or ethanol in a reaction flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

-

Reaction: Stir the reaction mixture vigorously at room temperature until the starting material is consumed, as monitored by TLC.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; the filter cake should be kept wet with solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.

Caption: Mechanism of Cbz deprotection by hydrogenolysis.

Alternative Deprotection Methods

While hydrogenolysis is highly effective, it is not always compatible with other functional groups that are sensitive to reduction, such as alkenes, alkynes, or some nitro groups. In such cases, alternative deprotection methods are required.

| Deprotection Method | Reagents | Advantages | Disadvantages |

| Acidolysis | HBr in acetic acid, TMSI | Fast and effective. | Harsh conditions, not suitable for acid-labile groups. |

| Transfer Hydrogenolysis | Ammonium formate, cyclohexene | Avoids the use of H₂ gas.[20] | May require higher temperatures. |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Mild conditions, good for sensitive substrates.[21][22] | Reagents can be odorous. |

| Lewis Acid-Mediated | AlCl₃ in HFIP | Cost-effective and scalable.[21] | Requires specific solvents. |

Cbz-Protected Piperidines in Drug Discovery and Development

Cbz-protected piperidine derivatives are invaluable intermediates in the synthesis of a wide range of pharmaceuticals. Their stability and predictable reactivity allow for the controlled construction of complex molecular frameworks.

One notable example is in the synthesis of neurokinin (NK) receptor antagonists, which have potential applications in the treatment of pain, depression, and inflammatory diseases. The synthesis of these compounds often involves the use of a chiral Cbz-protected aminopiperidine as a key building block. The Cbz group allows for the introduction of other substituents on the piperidine ring before its removal in the final steps of the synthesis.

Furthermore, in the development of novel antiviral agents, Cbz-protected piperidines have been used to create scaffolds that mimic natural substrates, leading to potent and selective inhibitors of viral enzymes. The ability to functionalize the piperidine ring while the nitrogen is protected is crucial for optimizing the binding of these molecules to their biological targets.

Conclusion

Cbz-protected piperidine derivatives are indispensable tools in the arsenal of the modern medicinal chemist. The Cbz group provides robust and reliable protection for the piperidine nitrogen, enabling a wide array of synthetic transformations that are essential for the construction of complex drug candidates. The straightforward introduction of the Cbz group, its orthogonality to other common protecting groups, and the variety of methods available for its selective removal make it a highly versatile and strategic choice in multi-step synthesis. As drug discovery continues to demand increasingly complex and diverse molecular architectures, the strategic application of Cbz-protected piperidine derivatives will undoubtedly remain a cornerstone of pharmaceutical research and development.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link][9]

-

ResearchGate. Synthesis of piperidines via the hydrogenation of pyridines. (a).... [Link][16]

-

Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., ... & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(59), 7949-7952. [Link][17][18]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link][21]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Exploring the Chemistry of Piperidine: A Versatile Scaffold in Synthesis. [Link][12]

-

Royal Society of Chemistry. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][1]

-

National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][2]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link][4]

-

Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines. [Link]

-

White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

-

Macmillan Group. Science Journals. [Link]

-

Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link][6]

-

PubMed. Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. [Link][20]

-

ResearchGate. Selective Cleavage of Cbz-Protected Amines | Request PDF. [Link][22]

-

MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

-

Oreate AI Blog. (2026, January 26). Beyond the '212 I G' Pill: Unpacking the World of Piperidine and Pyridine in Medicine. [Link][7]

-

Royal Society of Chemistry. Biohydroxylations of Cbz-protected alkyl substituted piperidines by Beauveria bassiana ATCC 7159. [Link][19]

-

National Center for Biotechnology Information. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link][15]

-

University of Arizona. Piperidine-based drug discovery. [Link][5]

-

ResearchGate. Piperidine containing FDA approved drugs. | Download Scientific Diagram. [Link]

- Google Patents.

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beyond the '212 I G' Pill: Unpacking the World of Piperidine and Pyridine in Medicine - Oreate AI Blog [oreateai.com]

- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Page loading... [wap.guidechem.com]

- 12. nbinno.com [nbinno.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 18. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Biohydroxylations of Cbz-protected alkyl substituted piperidines by Beauveria bassiana ATCC 7159 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cbz-Protected Amino Groups [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

4-(1-Cbz-4-piperidyl)-1-butanol molecular weight and formula

An In-depth Technical Guide to 4-(1-Cbz-4-piperidyl)-1-butanol: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex molecular architectures. 4-(1-Cbz-4-piperidyl)-1-butanol, also known by its systematic name Benzyl 4-(4-hydroxybutyl)piperidine-1-carboxylate, has emerged as a crucial synthetic intermediate. Its value lies in the unique combination of a functionalizable butanol chain and a piperidine ring, which is a common scaffold in many pharmaceuticals, protected by the robust carbobenzyloxy (Cbz) group.[1] This guide provides an in-depth technical overview of its chemical properties, synthesis, characterization, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental characteristics of a compound are critical for its application in synthesis. The properties of 4-(1-Cbz-4-piperidyl)-1-butanol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅NO₃ | Deduced from Structure |

| Molecular Weight | 291.4 g/mol | [1] |

| CAS Number | 566905-88-2 | [1] |

| Appearance | Varies (Typically an oil or low-melting solid) | General Knowledge |

| InChI Key | ONJUEYJIUIRIBU-UHFFFAOYSA-N | [1] |

The structure features a piperidine ring N-protected with a Cbz group, which is stable under a wide range of reaction conditions but can be readily removed when desired, typically via catalytic hydrogenation.[1] The primary alcohol on the butanol side chain offers a reactive site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion into a leaving group for nucleophilic substitution.[1]

Synthesis and Strategic Considerations

The construction of 4-(1-Cbz-4-piperidyl)-1-butanol is a multi-step process that hinges on the strategic functionalization of a piperidine core. The most common and logical approach begins with the commercially available precursor, N-Cbz-4-piperidone.[1][2]

Synthetic Workflow Rationale

The primary challenge is the controlled, four-carbon extension at the C-4 position of the piperidine ring to introduce the butanol moiety. A direct, one-step alkylation is often inefficient. Therefore, a more robust strategy involving the formation of a carbon-carbon bond followed by functional group manipulation is employed. A common method is the Wittig reaction, which allows for the precise introduction of a carbon chain.

The overall synthetic pathway can be visualized as follows:

Caption: General synthetic workflow from N-Cbz-4-piperidone.

Experimental Protocol: Synthesis from N-Cbz-4-piperidone

This protocol describes a representative two-step synthesis involving a Wittig reaction to form an unsaturated ester, followed by simultaneous reduction of the double bond and the ester to yield the target primary alcohol.

Step 1: Wittig Reaction to form Benzyl 4-(4-methoxy-4-oxobutylidene)piperidine-1-carboxylate

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend methyl (4-triphenylphosphoranylidene)butanoate in anhydrous tetrahydrofuran (THF).

-

Reaction Initiation: Cool the suspension to 0°C in an ice bath. Add a solution of N-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.[3]

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting piperidone is consumed.

-

Work-up and Isolation: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the intermediate alkene.

Step 2: Reduction to 4-(1-Cbz-4-piperidyl)-1-butanol

-

Dissolution: Dissolve the purified alkene from Step 1 in anhydrous THF in a suitable flask under an inert atmosphere.

-

Reduction: Cool the solution to 0°C. Add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~2.5-3.0 equivalents) dropwise, maintaining the temperature below 5°C. The borane will reduce both the carbon-carbon double bond and the ester functionality.

-

Reaction and Quenching: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC. Once complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C, followed by 1M hydrochloric acid (HCl).

-

Work-up and Isolation: Stir the mixture for 1 hour, then adjust the pH to ~8 with aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Final Purification: Purify the resulting crude oil via flash column chromatography to obtain 4-(1-Cbz-4-piperidyl)-1-butanol as the final product.

Spectroscopic Characterization and Validation

Structural confirmation is a non-negotiable step in synthesis. The self-validating nature of a protocol is confirmed when the analytical data of the product precisely matches the expected structure.

| Technique | Expected Observations for 4-(1-Cbz-4-piperidyl)-1-butanol |

| ¹H NMR | Signals corresponding to the aromatic protons of the Cbz group (~7.3 ppm), a singlet for the benzylic CH₂ (~5.1 ppm), a broad triplet for the CH₂-OH protons (~3.6 ppm), and a complex multiplet pattern for the piperidine and butanol aliphatic protons. |

| ¹³C NMR | A carbonyl signal for the carbamate (~155 ppm), aromatic signals (~127-137 ppm), signals for the benzylic CH₂ and the CH₂-OH carbons (~67 ppm and ~63 ppm, respectively), and multiple signals in the aliphatic region (20-40 ppm) for the piperidine and butyl chain carbons. |

| FT-IR | A broad absorption band for the O-H stretch of the alcohol (~3300-3400 cm⁻¹), a strong absorption for the C=O stretch of the carbamate (~1680-1700 cm⁻¹), and C-H stretching bands (~2850-3000 cm⁻¹). |

| Mass Spec (ESI+) | The expected [M+H]⁺ ion at m/z 292.4 and potentially an [M+Na]⁺ ion at m/z 314.4. |

Note: Exact chemical shifts (ppm) and absorption frequencies (cm⁻¹) can vary based on the solvent and instrument used.[4]

Applications in Drug Discovery

4-(1-Cbz-4-piperidyl)-1-butanol is not an active pharmaceutical ingredient itself but rather a high-value scaffold. Its utility stems from the orthogonal reactivity of its functional groups.

Role as a Linker and Scaffold

The primary alcohol can be readily converted into other functional groups (e.g., amines, ethers, esters) or used as an attachment point for linkers in applications like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). The piperidine ring is a well-established pharmacophore that can interact with various biological targets, and its Cbz-protected nitrogen allows for selective deprotection and subsequent functionalization late in a synthetic sequence.[1]

Deprotection and Further Synthesis

The removal of the Cbz group is a critical step that unmasks the piperidine nitrogen, allowing for the introduction of new substituents. This is a key strategy for building libraries of compounds for screening.

Sources

An In-depth Technical Guide to the Synthesis of 4-(1-Cbz-4-piperidyl)-1-butanol: Key Intermediates and Strategic Routes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthetic pathways leading to 4-(1-Cbz-4-piperidyl)-1-butanol, a valuable building block in medicinal chemistry. The document delves into the critical intermediates, reaction mechanisms, and strategic considerations necessary for the efficient synthesis of this target molecule. By examining multiple synthetic routes, this guide offers field-proven insights and detailed protocols to aid researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Piperidine Moiety in Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer desirable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The specific compound, 4-(1-Cbz-4-piperidyl)-1-butanol, incorporates a carbobenzyloxy (Cbz) protected piperidine ring attached to a butanol side chain. The Cbz group serves as a crucial protecting group for the piperidine nitrogen, allowing for selective transformations at other positions of the molecule. The butanol chain provides a versatile handle for further functionalization, making this compound a key intermediate in the synthesis of more complex drug molecules.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of 4-(1-Cbz-4-piperidyl)-1-butanol reveals several potential disconnection points, leading to a few convergent synthetic strategies. The primary challenge lies in the formation of the carbon-carbon bond between the piperidine ring and the butanol side chain. This guide will focus on two principal and logical approaches:

-

Route A: Carbon Chain Elongation from a Piperidine-4-carbaldehyde Derivative. This strategy involves the use of a pre-functionalized and protected piperidine ring, followed by the introduction of the four-carbon chain.

-

Route B: Cyclization to Form the Piperidine Ring with the Butanol Side Chain Precursor already in Place. This approach builds the piperidine ring from acyclic precursors that already contain the necessary carbon framework.

This guide will primarily focus on the more convergent and widely applicable Route A , detailing the synthesis of key intermediates and the subsequent chain elongation reactions.

Synthesis of Key Intermediates

The successful synthesis of 4-(1-Cbz-4-piperidyl)-1-butanol hinges on the efficient preparation of key piperidine-based intermediates.

Benzyl 4-oxopiperidine-1-carboxylate (1-Cbz-4-piperidone)

This intermediate is a cornerstone for many synthetic routes. It is typically prepared by the protection of 4-piperidone.

Protocol for the Synthesis of 1-Cbz-4-piperidone:

A common and effective method involves the reaction of 4-piperidone hydrochloride with benzyl chloroformate in the presence of a base.[2][3][4]

| Reagent/Solvent | Molar Equivalent/Concentration | Role |

| 4,4-Piperidinediol hydrochloride | 1.0 | Starting Material |

| Sodium Carbonate (Na2CO3) | 1.4 | Base |

| Benzyl Chloroformate (CbzCl) | 1.2 | Protecting Agent |

| Tetrahydrofuran (THF) / Water | 1:1 mixture | Solvent |

Step-by-Step Procedure:

-

To a solution of 4,4-piperidinediol hydrochloride in a 1:1 mixture of THF and water, add sodium carbonate.

-

Stir the mixture at room temperature, then add benzyl chloroformate.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with ethyl acetate and an aqueous solution of sodium carbonate.

-

Separate the aqueous layer and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography to yield 1-Cbz-4-piperidone as a colorless oil.[3]

Benzyl 4-formylpiperidine-1-carboxylate (N-Cbz-4-formylpiperidine)

This aldehyde is a critical precursor for introducing the butanol side chain via nucleophilic addition or Wittig-type reactions. A multi-step synthesis starting from 4-piperidinecarboxylic acid is a viable route.[5]

Synthetic Pathway Overview:

Key Intermediates in N-Cbz-4-formylpiperidine Synthesis.

Strategic Routes for the Synthesis of 4-(1-Cbz-4-piperidyl)-1-butanol

With the key intermediates in hand, the focus shifts to the strategic installation of the butanol side chain.

Route 1: Wittig Reaction and Subsequent Reduction

This elegant two-step approach involves a Wittig reaction to form a carbon-carbon double bond, followed by its reduction to the desired saturated butanol chain.

Step 1: Wittig Reaction with a C3-Synthon

The Wittig reaction of N-Cbz-4-formylpiperidine with a suitable three-carbon phosphorane ylide will generate an unsaturated alcohol. A key reagent for this transformation is (3-hydroxypropyl)triphenylphosphonium bromide.

Protocol for the Synthesis of Benzyl 4-(4-hydroxybut-1-en-1-yl)piperidine-1-carboxylate:

| Reagent/Solvent | Molar Equivalent/Concentration | Role |

| (3-Hydroxypropyl)triphenylphosphonium bromide | 1.1 | Wittig Reagent |

| Strong Base (e.g., n-BuLi or NaH) | 1.1 | Ylide Generation |

| N-Cbz-4-formylpiperidine | 1.0 | Starting Material |

| Anhydrous THF | - | Solvent |

Step-by-Step Procedure:

-

Suspend (3-hydroxypropyl)triphenylphosphonium bromide in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide.

-

Stir the resulting mixture at room temperature for a period to ensure complete ylide formation.

-

Cool the reaction mixture again and add a solution of N-Cbz-4-formylpiperidine in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography.

Step 2: Reduction of the Alkene

The resulting unsaturated alcohol can be reduced to the target saturated butanol derivative using catalytic hydrogenation.

Protocol for the Synthesis of 4-(1-Cbz-4-piperidyl)-1-butanol:

| Reagent/Solvent | Molar Equivalent/Concentration | Role |

| Benzyl 4-(4-hydroxybut-1-en-1-yl)piperidine-1-carboxylate | 1.0 | Starting Material |

| Palladium on Carbon (Pd/C) | Catalytic | Catalyst |

| Hydrogen Gas (H2) | Excess | Reducing Agent |

| Ethanol or Ethyl Acetate | - | Solvent |

Step-by-Step Procedure:

-

Dissolve the unsaturated alcohol in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 4-(1-Cbz-4-piperidyl)-1-butanol.

Wittig Reaction Route to the Target Molecule.

Route 2: Grignard Reaction Approach

An alternative strategy involves the use of a Grignard reagent to form the C-C bond.

Option A: Reaction with Propylmagnesium Bromide

The reaction of N-Cbz-4-formylpiperidine with propylmagnesium bromide would yield a secondary alcohol, benzyl 4-(1-hydroxybutyl)piperidine-1-carboxylate.[6] This intermediate would then require further synthetic manipulations (e.g., oxidation to the ketone followed by a Baeyer-Villiger oxidation and subsequent reduction) to obtain the desired primary alcohol, making this route less direct than the Wittig approach.

Option B: Reaction with a Protected 3-Carbon Grignard Reagent

A more direct Grignard approach would involve the reaction of N-Cbz-4-formylpiperidine with a Grignard reagent derived from a protected 3-carbon haloalcohol (e.g., 3-(tert-butyldimethylsilyloxy)-1-propylmagnesium bromide). This would directly install the protected butanol chain, which can then be deprotected in a final step.

Route 3: Reduction of a Carboxylic Acid or Ester Derivative

This route involves the initial synthesis of a 4-(1-Cbz-4-piperidyl)butanoic acid or its ester, followed by reduction to the primary alcohol.

Step 1: Synthesis of Ethyl 4-(1-Cbz-4-piperidyl)butanoate

This intermediate can be synthesized through various methods, including the alkylation of a suitable piperidine derivative with a 4-halobutanoate.

Step 2: Reduction to 4-(1-Cbz-4-piperidyl)-1-butanol

The ester can be effectively reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).[7][8][9][10]

Protocol for the Reduction of Ethyl 4-(1-Cbz-4-piperidyl)butanoate:

| Reagent/Solvent | Molar Equivalent/Concentration | Role |

| Ethyl 4-(1-Cbz-4-piperidyl)butanoate | 1.0 | Starting Material |

| Lithium Aluminum Hydride (LiAlH4) | Excess | Reducing Agent |

| Anhydrous Diethyl Ether or THF | - | Solvent |

Step-by-Step Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH4 in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C.

-

Add a solution of ethyl 4-(1-Cbz-4-piperidyl)butanoate in the same anhydrous solvent dropwise to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to afford the desired product.

Reduction Route to the Target Molecule.

Conclusion and Future Perspectives

The synthesis of 4-(1-Cbz-4-piperidyl)-1-butanol can be achieved through several strategic routes, with the Wittig reaction and the reduction of a butanoate ester being the most direct and efficient. The choice of a particular route will depend on the availability of starting materials, scalability, and the specific requirements of the research project. The key to a successful synthesis lies in the careful execution of the reaction steps and the purification of the intermediates. The versatility of the final product as a synthetic building block ensures its continued importance in the development of novel therapeutics. Future research may focus on developing more atom-economical and greener synthetic methodologies for the preparation of this and related piperidine derivatives.

References

- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents.

-

1-Cbz-Piperidin-4-one: A Comprehensive Overview - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

- US3161689A - Process for making grignard reagents - Google Patents.

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry. Available at: [Link]

-

Esters can be reduced to 1° alcohols using ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

- Chemistry LibreTexts. Available at: [Link] -

6-Chloro-1-hexene - Organic Syntheses. Available at: [Link]

-

Product Subclass 7: Propargylic Grignard Reagents - Science of Synthesis. Available at: [Link]

-

Carbonyls 6. Reduction with Lithal (LiAlH4). - YouTube. Available at: [Link]

-

methylenecyclohexane - Organic Syntheses. Available at: [Link]

- CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents.

-

A Convenient Synthesis of Conjugated ω-Arylpolyenals via Wittig Reaction with (1,3Dioxan2-yl-methyl)triphenylphosphonium Bromide/Sodium Hydride - ResearchGate. Available at: [Link]

-

n-Propylmagnesium bromide - Wikipedia. Available at: [Link]

- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents.

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. Available at: [Link]

-

Grignard Reagent 4-chlorophenylmagnesium bromide - Sciencemadness Discussion Board. Available at: [Link]

-

Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4 - YouTube. Available at: [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride - University of Bristol. Available at: [Link]

-

Wittig Reaction - Wittig Reagents (in situ) - Common Organic Chemistry. Available at: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. nbinno.com [nbinno.com]

- 3. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

Methodological & Application

Navigating the Cleavage: A Guide to Cbz Deprotection of 4-(1-Cbz-4-piperidyl)-1-butanol

Introduction: The Enduring Role of the Cbz Group in Amine Protection

The benzyloxycarbonyl (Cbz or Z) protecting group, a cornerstone in the edifice of modern organic synthesis, has been an indispensable tool for the protection of amines since its introduction by Max Bergmann and Leonidas Zervas in the 1930s.[1] Its robustness under a wide range of chemical conditions, coupled with the variety of methods for its removal, has cemented its utility, particularly in the intricate art of peptide synthesis and the development of complex pharmaceutical intermediates.[1] The molecule at the heart of this guide, 4-(1-Cbz-4-piperidyl)-1-butanol, serves as a pertinent scaffold, embodying a common structural motif in medicinal chemistry where a protected piperidine nitrogen is poised for subsequent functionalization.

The strategic removal of the Cbz group is a critical transformation, unlocking the secondary amine for further synthetic elaboration. The choice of deprotection methodology is paramount and must be tailored to the specific molecular context, considering the presence of other functional groups, the desired scale of the reaction, and overarching safety and economic considerations. This document provides a comprehensive exploration of the principal methods for Cbz deprotection, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Methodology Selection: A Strategic Overview

The cleavage of the Cbz group from 4-(1-Cbz-4-piperidyl)-1-butanol can be approached through several distinct chemical strategies. The primary methods—catalytic hydrogenolysis, transfer hydrogenation, and acidic cleavage—each present a unique set of advantages and limitations. The presence of a primary alcohol in the target molecule is a key consideration, though it is generally stable to the conditions described herein.

Decision Matrix for Cbz Deprotection

To aid in the selection of the most appropriate method, the following decision tree outlines a logical approach based on common experimental constraints and substrate sensitivities.

Caption: Decision tree for selecting a Cbz deprotection method.

Catalytic Hydrogenolysis: The Workhorse Method

Catalytic hydrogenolysis is the most widely employed method for Cbz deprotection, lauded for its mild, neutral reaction conditions and the generation of clean byproducts: toluene and carbon dioxide.[1] The reaction involves the cleavage of the benzylic C-O bond by molecular hydrogen in the presence of a heterogeneous palladium catalyst.

Mechanism of Catalytic Hydrogenolysis

The reaction proceeds through the adsorption of the Cbz-protected amine and hydrogen onto the surface of the palladium catalyst. The benzylic C-O bond is then reductively cleaved, leading to the formation of an unstable carbamic acid intermediate which spontaneously decarboxylates to yield the free amine and carbon dioxide.

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis

Materials:

-

4-(1-Cbz-4-piperidyl)-1-butanol

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve 4-(1-Cbz-4-piperidyl)-1-butanol (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Dry Pd/C is pyrophoric and should be handled with care. Using a 50% wet catalyst mitigates this risk.

-

Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock.

-

Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

-

Stir the reaction mixture vigorously at room temperature (20-25 °C) under a positive pressure of hydrogen (from the balloon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. Reaction times can vary from 2 to 24 hours.

-

Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-(4-piperidyl)-1-butanol. The product can be further purified by crystallization or column chromatography if necessary.

Advantages and Limitations

-

Advantages: High yields, mild and neutral conditions, clean byproducts, and the catalyst can be recovered and reused.

-

Limitations: Incompatible with other reducible functional groups such as alkenes, alkynes, nitro groups, and some halides. The use of hydrogen gas poses safety risks, especially on a large scale.

Transfer Hydrogenation: A Safer Alternative

Transfer hydrogenation offers a convenient and safer alternative to the use of gaseous hydrogen.[2] In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, transfers hydrogen to the substrate in the presence of a palladium catalyst.

Experimental Protocol: Transfer Hydrogenation with Ammonium Formate

Materials:

-

4-(1-Cbz-4-piperidyl)-1-butanol

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCO₂NH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite®

Procedure:

-

Dissolve 4-(1-Cbz-4-piperidyl)-1-butanol (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate) in a round-bottom flask.

-

Add 10% Pd/C (5-10 mol%) to the solution.

-

Add ammonium formate (3-5 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) to increase the reaction rate.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1 to 6 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between a basic aqueous solution (e.g., saturated NaHCO₃) and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected product.

Advantages and Limitations

-

Advantages: Avoids the use of flammable hydrogen gas, making it safer and more amenable to standard laboratory setups.[2] Can sometimes offer different chemoselectivity compared to catalytic hydrogenolysis.

-

Limitations: The hydrogen donor and its byproducts must be removed during work-up. Reaction times can be longer than with direct hydrogenation. May still reduce other sensitive functional groups.

Acidic Cleavage: For Hydrogenation-Intolerant Substrates

For molecules containing functional groups that are sensitive to reduction, acidic cleavage of the Cbz group provides a robust alternative. The most common reagent for this transformation is a solution of hydrogen bromide in acetic acid (HBr/AcOH).

Mechanism of Acidic Cleavage

The reaction is initiated by the protonation of the carbamate oxygen by the strong acid. This is followed by the nucleophilic attack of the bromide ion on the benzylic carbon, leading to the cleavage of the C-O bond and the formation of benzyl bromide and the unstable carbamic acid, which then decarboxylates.[3]

Caption: Mechanism of acidic Cbz deprotection with HBr.

Experimental Protocol: Acidic Cleavage with HBr/AcOH

Materials:

-

4-(1-Cbz-4-piperidyl)-1-butanol

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Glacial acetic acid (optional)

-

Diethyl ether (Et₂O)

Procedure:

-

Dissolve 4-(1-Cbz-4-piperidyl)-1-butanol (1.0 eq) in a minimal amount of glacial acetic acid if necessary, or use the HBr/AcOH solution directly as the solvent.

-

Add a solution of 33% HBr in acetic acid (5-10 eq of HBr) to the substrate at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 to 16 hours.[2]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can often be precipitated by the addition of a large volume of cold diethyl ether.

-

Collect the precipitated hydrobromide salt of the product by filtration, wash with diethyl ether, and dry under vacuum.

-

If precipitation is not effective, the reaction mixture can be concentrated under reduced pressure (co-evaporating with toluene to remove residual acetic acid), and the residue can be purified. Neutralization with a base during aqueous work-up will provide the free amine.

Advantages and Limitations

-

Advantages: Effective for substrates with reducible functional groups.[2] Often proceeds with high yields.

-

Limitations: The harsh acidic conditions can cleave other acid-labile protecting groups such as Boc or trityl ethers.[3] The corrosive and hazardous nature of HBr/AcOH requires careful handling in a well-ventilated fume hood.

Quantitative Comparison of Deprotection Methods

The following table provides a comparative summary of typical reaction conditions and outcomes for the deprotection of Cbz-protected piperidines, offering a guideline for what can be expected for 4-(1-Cbz-4-piperidyl)-1-butanol.

| Method | Catalyst/Reagent | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm) | 5-10 mol% | 20-25 | 2-24 | >90 |

| Transfer Hydrogenation | 10% Pd/C, HCO₂NH₄ | 5-10 mol% | 25-60 | 1-6 | 85-95 |

| Acidic Cleavage | 33% HBr/AcOH | 5-10 eq | 0-25 | 2-16 | >90 |

Troubleshooting and Field-Proven Insights

-

Incomplete Hydrogenolysis: If the reaction stalls, this could be due to catalyst poisoning. Ensure all reagents and solvents are of high purity. The addition of a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction. Alternatively, increasing the hydrogen pressure or using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be beneficial.

-

Side Reactions in Acidic Cleavage: Prolonged exposure to strong acids can lead to side reactions. It is crucial to monitor the reaction closely and work it up as soon as the starting material is consumed.

-

Work-up of Transfer Hydrogenation: The removal of excess ammonium formate and its byproducts is essential. A thorough aqueous work-up with a basic solution is recommended to ensure the isolation of the free amine.

-

Safety with Pd/C: Always handle dry palladium on carbon in an inert atmosphere. When filtering the catalyst after the reaction, do not allow the filter cake to dry completely, as it can be pyrophoric. Quench the moist catalyst by adding it to a large volume of water.

Conclusion

The deprotection of the Cbz group from 4-(1-Cbz-4-piperidyl)-1-butanol is a critical step in the synthesis of more complex molecules. The choice of method—catalytic hydrogenolysis, transfer hydrogenation, or acidic cleavage—should be made after careful consideration of the substrate's functional group compatibility, the desired scale of the reaction, and available laboratory infrastructure. Catalytic hydrogenolysis remains the method of choice for its mildness and efficiency when applicable.[2] Transfer hydrogenation provides a safer and more convenient alternative, while acidic cleavage is a powerful tool for substrates that are incompatible with reductive conditions.[2][4] By understanding the nuances of each technique and adhering to the detailed protocols provided, researchers can confidently and successfully perform this essential transformation.

References

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

ResearchGate. (2025). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

-

PubMed. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Retrieved from [Link]

-

ResearchGate. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]

-

PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved from [Link]

-

RSC Publishing. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 4-(1-Cbz-4-piperidyl)-1-butanol in API Synthesis

This Application Note is designed for research and development scientists in the pharmaceutical industry, specifically those working on process chemistry and the synthesis of peptidomimetic APIs.

Focus Application: Convergent Synthesis of Glycoprotein IIb/IIIa Antagonists (Tirofiban)

Executive Summary

4-(1-Cbz-4-piperidyl)-1-butanol (CAS: 106358-51-4) serves as a critical "linker scaffold" in medicinal chemistry. Its primary value lies in its orthogonal protection strategy : the piperidine nitrogen is masked with a Carboxybenzyl (Cbz) group, chemically distinct from the primary alcohol tail.

This orthogonality allows the alcohol to be activated (e.g., to a halide or sulfonate) or coupled directly (Mitsunobu) without interference from the secondary amine. The Cbz group is retained until the final step, where it is removed via hydrogenolysis—a mild condition that preserves sensitive functionalities like sulfonamides or esters often found in target APIs such as Tirofiban (Aggrastat) .

Chemical Profile & Handling

-

IUPAC Name: Benzyl 4-(4-hydroxybutyl)piperidine-1-carboxylate

-

Molecular Formula: C17H25NO3

-

Molecular Weight: 291.39 g/mol

-

Physical State: Viscous oil or low-melting solid (depending on purity).

-

Solubility: Soluble in DCM, THF, Ethyl Acetate, DMF. Insoluble in water.

-

Stability: Stable under standard laboratory conditions. Avoid strong acids which may prematurely cleave the Cbz group if heated.

Core Application: Synthesis of Tirofiban

The most prominent application of this intermediate is in the synthesis of Tirofiban , a reversible antagonist of fibrinogen binding to the GP IIb/IIIa receptor. The molecule provides the specific 4-carbon tether and the piperidine ring essential for the drug's pharmacophore.

Retrosynthetic Analysis

The synthesis is convergent. The "Left Wing" (the piperidine linker) is coupled to the "Right Wing" (a modified Tyrosine derivative).

-

Fragment A (Linker): 4-(1-Cbz-4-piperidyl)-1-butanol.

-

Fragment B (Tyrosine Scaffold): N-(Butylsulfonyl)-L-tyrosine (or its ester).

-

Coupling: Ether bond formation (O-alkylation).

-

Final Step: Cbz deprotection to release the secondary amine.

Reaction Pathway Diagram[1]

Caption: Convergent synthetic pathway utilizing 4-(1-Cbz-4-piperidyl)-1-butanol to construct the Tirofiban scaffold.

Detailed Experimental Protocols

Protocol A: Activation of the Alcohol (Conversion to Alkyl Bromide)

Rationale: While Mitsunobu coupling is possible, converting the alcohol to an alkyl bromide is often preferred for scale-up due to easier purification and avoidance of phosphine oxide byproducts.

Reagents:

-

4-(1-Cbz-4-piperidyl)-1-butanol (1.0 eq)

-

Carbon Tetrabromide (CBr4) (1.2 eq)

-

Triphenylphosphine (PPh3) (1.2 eq)

-

Dichloromethane (DCM) (10 volumes)

Procedure:

-

Dissolution: Charge the reactor with 4-(1-Cbz-4-piperidyl)-1-butanol and CBr4 in DCM. Cool to 0°C.[1][2][3]

-

Addition: Dissolve PPh3 in DCM and add dropwise to the reactor, maintaining temperature < 5°C. The reaction is exothermic.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC/HPLC for disappearance of alcohol.

-

Workup: Quench with water. Separate organic layer.[2][4][5] Wash with brine.[2]

-

Purification: Concentrate the organic layer.[2] The residue (containing PPh3=O and product) can be purified via silica plug filtration (eluting with Hexane/EtOAc) or crystallization if applicable.

-

Yield Target: >85% conversion to Benzyl 4-(4-bromobutyl)piperidine-1-carboxylate .

Protocol B: Coupling to Tyrosine Derivative (Etherification)

Rationale: This step constructs the core ether linkage of the drug.

Reagents:

-

Activated Linker (from Protocol A) (1.1 eq)

-

N-(Butylsulfonyl)-L-tyrosine methyl ester (1.0 eq)

-

Potassium Carbonate (K2CO3) (2.5 eq) - Micronized for better kinetics

-

Potassium Iodide (KI) (0.1 eq) - Finkelstein catalyst

-

DMF (Dimethylformamide) or Acetone (Solvent)

Procedure:

-

Slurry: Suspend the Tyrosine phenol derivative and K2CO3 in DMF. Add KI.

-

Addition: Add the Activated Linker (Bromide) solution slowly.

-

Heating: Heat the mixture to 60-70°C. Stir for 12-18 hours.

-

Critical Control Point: Ensure anhydrous conditions. Water competes with the phenol, leading to hydrolysis of the bromide back to alcohol.

-

-

Workup: Cool to room temperature. Dilute with water and extract into Ethyl Acetate.[6]

-

Washing: Wash organic layer extensively with water/LiCl solution to remove DMF.

-

Isolation: Evaporate solvent to obtain the Cbz-protected Tirofiban intermediate .

Protocol C: Deprotection (Hydrogenolysis)

Rationale: Cbz is removed under neutral conditions, leaving the sulfonamide and carboxylic acid/ester intact.

Reagents:

-

Cbz-Protected Intermediate

-

Pd/C (10% w/w loading, 50% wet)

-

Ethanol or Methanol

-

Hydrogen Gas (Balloon or low pressure 1-3 bar)

Procedure:

-

Inerting: Dissolve the intermediate in Ethanol. Add Pd/C catalyst under nitrogen flow.

-

Hydrogenation: Purge with Hydrogen. Stir vigorously at Room Temperature (25°C).

-

Monitoring: Reaction is typically fast (2-6 hours). Monitor for the disappearance of the Cbz starting material (shift in HPLC retention time).

-

Filtration: Filter through a Celite pad to remove Palladium.

-

Final Isolation: Concentrate filtrate to yield the crude API. Further purification (crystallization or prep-HPLC) is performed here to generate the final salt form (e.g., Hydrochloride).

Quality Control & Troubleshooting

Impurity Profiling Table

| Impurity Type | Origin | Detection Method | Mitigation Strategy |

| Unreacted Alcohol | Incomplete activation in Step A | HPLC / TLC | Ensure excess PPh3/CBr4; check for water in solvent. |

| Elimination Product | Alkene formation during coupling (Step B) | 1H NMR (Vinylic protons) | Lower reaction temperature; avoid overly strong bases (use K2CO3, not NaH). |

| O-Alkylation Dimer | Reaction of linker with itself | LC-MS | Use dilute conditions; ensure linker is added to the phenol, not vice versa. |

| Residual Toluene/DMF | Inefficient drying | GC Headspace | Extended vacuum drying; water washes during workup. |

Critical Process Parameters (CPP)

-

Moisture Control (Step B): The etherification is sensitive to water. Solvents must be <0.05% water (Karl Fischer).

-

Temperature (Step C): Hydrogenolysis is exothermic. Maintain <30°C to prevent side reactions on the tyrosine ring.

References

- Merck & Co., Inc. "Fibrinogen Receptor Antagonists." U.S. Patent 5,292,756, 1994. (Foundational patent describing the tyrosine-piperidine ether linkage).

-

Egbertson, M. S., et al. "Non-peptide fibrinogen receptor antagonists. 2. Optimization of the 4-(4-piperidyl)butyl template." Journal of Medicinal Chemistry, 37(16), 2537-2551, 1994. Link

-

Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products."[1][3] Synthesis, 1981(1), 1-28. (Reference for alternative coupling strategy).

- Hartman, G. D., et al. "4-Substituted piperidines as selective fibrinogen receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 5(2), 2005.

Sources

- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. 4-(4-Piperidyl)-1-butanol | C9H19NO | CID 2784668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tirofiban synthesis - chemicalbook [chemicalbook.com]

- 6. data.epo.org [data.epo.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of Cbz Protection for Piperidines

Welcome to our dedicated technical support center for the carboxybenzyl (Cbz) protection of piperidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this common yet critical synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern success.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common queries we receive regarding the Cbz protection of piperidines.

Q1: What are the standard starting conditions for the Cbz protection of a piperidine derivative?

A1: A robust starting point for the Cbz protection of piperidines is the use of benzyl chloroformate (Cbz-Cl) as the protecting group reagent under Schotten-Baumann conditions.[1] This typically involves a biphasic system of an organic solvent like tetrahydrofuran (THF) and water, with a mild inorganic base such as sodium bicarbonate (NaHCO₃) to neutralize the HCl generated during the reaction.[1][2] The reaction is often initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature.[3]

Q2: Why is my Cbz protection of piperidine incomplete?

A2: Incomplete conversion is a frequent challenge. The root cause often lies in one of the following areas:

-

Insufficient Reagent: Ensure at least a slight excess (1.1-1.5 equivalents) of Cbz-Cl is used.[3]

-